molecular formula C8H11N3O4S B1599675 N-(2-Aminoethyl)-2-nitrobenzenesulfonamide CAS No. 83019-91-4

N-(2-Aminoethyl)-2-nitrobenzenesulfonamide

Cat. No.: B1599675
CAS No.: 83019-91-4
M. Wt: 245.26 g/mol
InChI Key: YNQAHCRZFJEDMN-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-nitrobenzenesulfonamide: is an organic compound that features both an aminoethyl group and a nitrobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of ethylenediamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in N-(2-Aminoethyl)-2-nitrobenzenesulfonamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can undergo substitution reactions where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

    Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous or organic solvent.

Major Products Formed

    Reduction: 2-Aminoethyl-2-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Corresponding imines or oximes.

Scientific Research Applications

Chemistry

N-(2-Aminoethyl)-2-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with proteins.

Medicine

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)-2-nitrobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-3-nitrobenzenesulfonamide
  • N-(2-Aminoethyl)-4-nitrobenzenesulfonamide
  • N-(2-Aminoethyl)-2-chlorobenzenesulfonamide

Uniqueness

N-(2-Aminoethyl)-2-nitrobenzenesulfonamide is unique due to the specific positioning of the nitro group on the benzene ring, which influences its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to participate in a range of reactions and interact with biological targets, making it valuable for scientific research and industrial applications.

Properties

IUPAC Name

N-(2-aminoethyl)-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c9-5-6-10-16(14,15)8-4-2-1-3-7(8)11(12)13/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQAHCRZFJEDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467008
Record name N-(2-Aminoethyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83019-91-4
Record name N-(2-Aminoethyl)-2-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83019-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethylene diamine (268 mL, 20 equiv) in DCM (400 mL) was added to an ice-cooled solution of o-nitrobenzene sulfonyl chloride (44.4 gm, 0.2 mole) in DCM (200 mL) over 1 hr. Concentration on the rotary evaporator left an oil which was partitioned between DCM and sat. aq. Na2CO3 solution. The aqueous phase was backextracted with DCM and the combined organic phases were dried (Na2SO4). Removal of the solvents followed by silica gel chromatography (step gradient elution with DCM containing 0, 5, 10, 20, 30% MeOH) afforded the title compound as an oil (37.2 gm, 76%). 1H NMR (CDCl3+D2O) δ 2.82 (t, 2H, J=5.1 Hz), 3.10 (t, 2H, J=5.1 Hz), 7.73 (m, 2H), 7.83 (m, 1H), 8.11 (m, 1H); MS: 246 (M+H)+; HPLC Ret Time: 0.39 min (YMC Xterra 3.0×50 mm S7 C18 column, 3 min gradient, 4 mL/min).
Quantity
268 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
44.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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